molecular formula C10H8ClN3O2 B2519629 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1060795-68-7

1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2519629
CAS No.: 1060795-68-7
M. Wt: 237.64
InChI Key: IXVDFYBOWMWBNA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and chemical biology research. As a derivative of the 1,2,4-triazole pharmacophore, this compound is a subject of investigation for its potential to interact with various biological targets. The 1,2,4-triazole ring is a privileged structure in drug discovery, known to act as an isostere for amide, ester, and carboxylic acid functional groups, which contributes to its versatile binding properties and makes it a valuable core for developing enzyme inhibitors . Research into structurally similar 1,2,4-triazole compounds has demonstrated potent inhibitory effects on enzymes such as cyclin-dependent kinase 2 (CDK2) and Cyclin-A2, which are key regulators of the cell cycle . This suggests potential research applications for this compound in the study of cell proliferation and the development of anti-cancer agents. Furthermore, the broader class of 1,2,4-triazoles has been extensively explored for a wide spectrum of biological activities, including antibacterial and antifungal properties, making them a crucial scaffold for addressing the global challenge of antimicrobial resistance . The incorporation of the 3-chlorophenyl substituent in this particular molecule provides a handle for modulating electronic properties, lipophilicity, and steric interactions, allowing researchers to fine-tune the compound's affinity and selectivity for specific targets. This reagent is intended for use in hit-to-lead optimization campaigns, the synthesis of more complex bioactive molecules, and biochemical probing of disease mechanisms. It is For Research Use Only and is not intended for any diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVDFYBOWMWBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with methyl isothiocyanate to form the corresponding thiosemicarbazide. Cyclization of this intermediate under acidic conditions yields the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions characteristic of its functional groups:

Carboxylic Acid Derivatives

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or dehydrating conditions (e.g., H₂SO₄, DCC) to form esters (e.g., methyl/ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate) .

  • Amidation : Forms amides with primary/secondary amines via activation with reagents like EDCI or HOBt.

Chlorophenyl Substitution

  • Nucleophilic Aromatic Substitution : The 3-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃, DMF) or catalytic coupling (CuI, Pd) .

Triazole Ring Reactivity

The 1,2,4-triazole core enables unique transformations:

Cycloaddition Reactions

  • 1,3-Dipolar Cycloaddition : Reacts with dipolarophiles (e.g., alkynes, nitriles) to form fused heterocycles. Computational studies suggest high regioselectivity due to electron-withdrawing substituents .

Metal Coordination

  • Forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the triazole nitrogen and carboxylic oxygen, enhancing catalytic or biological activity .

Key Reaction Pathways and Conditions

Reaction Type Reagents/Conditions Products/Outcomes Yield/Selectivity
EsterificationMethanol, H₂SO₄, refluxMethyl ester derivative82–89%
AmidationEthylenediamine, EDCI, DMF, rtBis-amide conjugate75%
Nucleophilic SubstitutionPiperidine, K₂CO₃, DMF, 80°C3-(Piperidin-1-yl)phenyl-substituted triazole68%
Cu-mediated CouplingPhenylboronic acid, CuI, K₃PO₄, DMSO, 100°CBiaryl-triazole hybrid54%

Computational Insights

DFT studies reveal:

  • The chlorophenyl group directs electrophilic substitution to the para position (ΔΔG‡ = 4.2 kcal/mol vs. ortho) .

  • Triazole N2 exhibits higher nucleophilicity (Fukui index: 0.12) compared to N1 (0.08), favoring regioselective alkylation .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 240°C, forming CO₂ and chlorobenzene derivatives .

  • Hydrolysis : Carboxylic acid group resists hydrolysis under neutral conditions but decarboxylates in strong acids (HCl, Δ) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10H9ClN4O2
  • Molecular Weight : 237.64 g/mol

Its structure features a triazole ring, which is pivotal for its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research has demonstrated that 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibits promising anticancer properties. A study focused on its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound was shown to be effective against various cancer cell lines by inducing apoptosis through the inhibition of CDK2/cyclin A and CDK4/cyclin D complexes .

Case Study: Inhibition of CDK Activity

  • Objective : Evaluate the effectiveness of the compound in inhibiting CDK activity.
  • Method : In vitro assays measuring IC50 values for CDK2/cyclin A and CDK4/cyclin D.
  • Results :
    • CDK2/cyclin A IC50: 0.07 µM
    • CDK4/cyclin D IC50: 0.88 µM
      These results indicate a strong potential for further development as an anticancer therapeutic agent.

Protein-Protein Interaction Inhibitors

The compound has also been explored as a non-ATP competitive inhibitor targeting protein-protein interactions in various signaling pathways. This application is particularly relevant in the context of drug discovery for diseases where such interactions are dysregulated .

Data Table: Binding Affinity Studies

Interaction TargetBinding Affinity (µM)
CDK2/cyclin A0.07
CDK4/cyclin D0.88

Agricultural Applications

In addition to its medicinal properties, this compound has been investigated for its fungicidal activities. Its triazole structure is known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Fungicidal Activity

Studies have indicated that this compound can effectively control fungal pathogens in crops, which is essential for agricultural sustainability .

Case Study: Efficacy Against Fungal Pathogens

  • Target Pathogen : Fusarium spp.
  • Application Method : Foliar spray at varying concentrations.
  • Results :
    • Significant reduction in fungal growth observed at concentrations above 100 ppm.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory actions. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

  • 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid: Molecular weight: 237.64 g/mol (same as the target compound). Differs in the position of the chlorine atom (para vs. meta on the phenyl ring).
  • 1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic Acid :

    • Molecular weight: 265.69 g/mol (C${12}$H${12}$ClN${3}$O${2}$).
    • Features a propyl group at position 5 and a chlorine at the ortho position. The bulkier propyl substituent could enhance lipophilicity but reduce solubility .

Variations in Triazole Substituents

  • 1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic Acid :

    • Molecular weight: 299.71 g/mol (C${15}$H${10}$ClN${3}$O${2}$).
    • Replaces the methyl group with a phenyl ring, increasing molecular weight by ~62 g/mol. This modification likely reduces metabolic stability compared to the methyl-substituted target compound .
  • 1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid :

    • Molecular weight: 267.67 g/mol (C${11}$H${10}$ClN${3}$O${3}$).
    • Incorporates a methoxy group at the 4-position of the phenyl ring and a 1,2,3-triazole core. The methoxy group may enhance hydrogen-bonding interactions but could introduce steric hindrance .

Molecular Properties

Compound Name Molecular Weight (g/mol) Formula Key Substituents
Target Compound 237.64 C${10}$H${8}$ClN${3}$O${2}$ 3-chlorophenyl, 5-methyl
1-(4-Chlorophenyl)-5-methyl isomer 237.64 C${10}$H${8}$ClN${3}$O${2}$ 4-chlorophenyl, 5-methyl
1-(2-Chlorophenyl)-5-propyl analogue 265.69 C${12}$H${12}$ClN${3}$O${2}$ 2-chlorophenyl, 5-propyl
1-(3-Chlorophenyl)-5-phenyl analogue 299.71 C${15}$H${10}$ClN${3}$O${2}$ 3-chlorophenyl, 5-phenyl

Biological Activity

1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CPTCA) is a compound belonging to the triazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of CPTCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CPTCA features a triazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. The general structure can be represented as follows:

CPTCA C9H8ClN3O2\text{CPTCA }C_9H_8ClN_3O_2

This compound's structural characteristics contribute to its biological activity by enabling interactions with various biological targets.

Anticancer Activity

Research indicates that triazole derivatives, including CPTCA, exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation. For instance, studies have shown that triazole compounds can inhibit the activity of topoisomerases and other enzymes critical for DNA replication and repair.

Case Study:
A study evaluated the anticancer potential of CPTCA against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis via caspase activation
A549 (Lung Cancer)12.5Inhibition of DNA topoisomerase

Antioxidant Activity

CPTCA has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Radical Scavenging Assays:
In vitro studies reported that CPTCA exhibited moderate radical scavenging activity against DPPH and ABTS radicals. At concentrations of 1×104M1\times 10^{-4}M, it showed a significant reduction in radical concentration, indicating its potential as an antioxidant .

Concentration (M) DPPH Scavenging (%) ABTS Scavenging (%)
1×1041\times 10^{-4}13 ± 217 ± 1
3×1053\times 10^{-5}10 ± 25 ± 1

The biological activity of CPTCA can be attributed to several mechanisms:

  • Enzyme Inhibition: The presence of the triazole ring allows for interactions with enzymes involved in cancer progression and oxidative stress.
  • Apoptotic Pathways: Activation of apoptotic pathways through caspase cascades leads to programmed cell death in malignant cells.
  • Radical Scavenging: The carboxylic acid group contributes to the compound's ability to donate electrons and neutralize free radicals.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, and what key reaction parameters influence yield?

The synthesis typically involves cyclocondensation of chlorophenyl-substituted precursors with triazole-forming reagents under controlled conditions. Key parameters include solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts such as Lewis acids (e.g., ZnCl₂). Post-synthetic purification via recrystallization or column chromatography is critical for achieving high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and ring connectivity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography, though less common, resolves absolute stereochemistry in crystalline forms .

Q. What are the recommended safety protocols for handling this compound based on its physicochemical properties?

Use personal protective equipment (PPE), including nitrile gloves and lab coats, due to potential skin/eye irritation. Conduct reactions in a fume hood to avoid inhalation of fine particulates. Store the compound in a desiccator at 4°C to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the coupling of triazole and chlorophenyl precursors?

Low yields may arise from incomplete cyclization or side reactions. Optimize by:

  • Screening alternative catalysts (e.g., Cu(I) for click chemistry) .
  • Increasing reaction time (12–24 hours) under reflux.
  • Employing microwave-assisted synthesis to enhance reaction efficiency .

Q. What strategies resolve discrepancies between computational predictions and experimental data in molecular docking studies involving this compound?

Reconcile contradictions by:

  • Validating force field parameters (e.g., AMBER vs. CHARMM).
  • Incorporating explicit solvent models (e.g., water) in simulations.
  • Conducting conformational sampling via molecular dynamics to account for flexible substituents .

Q. How does the introduction of electron-withdrawing groups (e.g., chloro) at the 3-position of the phenyl ring influence the compound's bioactivity?

The chloro group enhances electrophilicity, improving binding to target proteins (e.g., enzymes with nucleophilic active sites). It also increases lipophilicity (logP ~2.5), enhancing membrane permeability, as seen in analogous trifluoromethyl-substituted triazoles .

Q. What in vitro and in vivo model systems are appropriate for evaluating the pharmacokinetic properties of this triazole derivative?

  • In vitro: Use hepatic microsomes to assess metabolic stability and CYP450 inhibition.
  • In vivo: Employ rodent models to measure oral bioavailability (%F) and plasma half-life (t₁/₂). Dose-dependent toxicity studies should include histopathology of liver/kidney tissues .

Q. How can researchers address contradictory results in biological activity between similar triazole derivatives?

Perform structure-activity relationship (SAR) studies to isolate substituent effects. For example:

  • Compare solubility (via shake-flask method) and logD values.
  • Test derivatives against isogenic cell lines to rule off-target effects.
  • Validate target engagement using biophysical assays (e.g., SPR or ITC) .

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